molecular formula C11H17NO4 B596241 tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 1352723-60-4

tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B596241
CAS No.: 1352723-60-4
M. Wt: 227.26
InChI Key: JDAJEPNYICNNBM-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a carboxylate group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate with appropriate reagents to introduce the hydroxy and oxo groups. One common method involves the use of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate as a starting material, which is then subjected to various chemical transformations to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxo group can be reduced to form a hydroxy group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve the use of nucleophiles or electrophiles depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.

Scientific Research Applications

tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 3-hydroxy-2,2-dimethyl-5-oxopyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-8(14)6-7(13)11(12,4)5/h6,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAJEPNYICNNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC(=O)N1C(=O)OC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856729
Record name tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352723-60-4
Record name 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-3-hydroxy-2,2-dimethyl-5-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352723-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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